molecular formula C20H20F2N2O4 B1311844 Inhibidor de Gamma-secretasa XVI CAS No. 208255-51-0

Inhibidor de Gamma-secretasa XVI

Número de catálogo: B1311844
Número CAS: 208255-51-0
Peso molecular: 390.4 g/mol
Clave InChI: XAPDRNSTUYCSQC-SGTLLEGYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gamma-Secretase Inhibitor XVI, also known under CAS 208255-51-0, is a small molecule/inhibitor that controls the biological activity of gamma-Secretase . It is primarily used for Neuroscience applications . This inhibitor has anti-aggregation properties and prevents early Aβ oligomerization by selectively blocking the Aβ dimer and trimer formation .

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del inhibidor de gamma-secretasa XVI

El this compound es un inhibidor potente y selectivo que ha sido objeto de una extensa investigación debido a sus implicaciones en diversas enfermedades y trastornos. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos de investigación científica.

Tratamiento de la enfermedad de Alzheimer: El this compound desempeña un papel crucial en la modulación de la gamma-secretasa, una enzima involucrada en la producción de péptidos beta-amiloide (Aβ). La acumulación de estos péptidos es un sello distintivo de la enfermedad de Alzheimer (EA), que lleva a la formación de placas y la consiguiente neurodegeneración . Al inhibir la gamma-secretasa, este compuesto puede reducir potencialmente la producción de péptidos Aβ, ofreciendo una estrategia terapéutica para la EA.

Manejo de tumores desmoides: La FDA ha aprobado un inhibidor de gamma-secretasa para el tratamiento de tumores desmoides, que son tumores raros, no cancerosos que pueden ser localmente agresivos . Al inhibir la vía de señalización Notch, que está sobreactivada en estos tumores, el this compound puede ayudar a controlar el crecimiento tumoral y brindar alivio de los síntomas.

Investigación del cáncer: El this compound se ha investigado por su posible uso en el tratamiento del cáncer. Se ha planteado la hipótesis de que la inhibición de la señalización Notch por los inhibidores de gamma-secretasa podría ser beneficiosa en el tratamiento de varios cánceres, incluido el cáncer de pulmón de células no pequeñas (CPCNP) . Este enfoque se basa en la premisa de que la activación de Notch está implicada en la proliferación y supervivencia de las células cancerosas.

Mecanismo De Acción

Mode of Action

Gamma-Secretase Inhibitor XVI is a cell-permeable inhibitor that prevents early Aβ oligomerization by selectively blocking the formation of Aβ dimers and trimers . It inhibits the activity of gamma-secretase, thereby preventing the cleavage of its substrates . By inhibiting gamma-secretase, the compound interferes with the production of Aβ peptides, which are integral to the “amyloid hypothesis” of Alzheimer’s disease .

Biochemical Pathways

The inhibition of gamma-secretase by Gamma-Secretase Inhibitor XVI affects the amyloidogenic pathway, which leads to the accumulation of Aβ peptides. This accumulation is believed to trigger a cascade of pathological events, including the formation of neurofibrillary tangles and inflammatory responses, leading to widespread neurodegeneration and ultimately Alzheimer’s disease .

Pharmacokinetics

For instance, nirogacestat, another gamma-secretase inhibitor, has been found to increase the exposure of CYP3A substrates .

Result of Action

The inhibition of gamma-secretase by Gamma-Secretase Inhibitor XVI results in a decrease in the production of Aβ peptides . .

Action Environment

The action of Gamma-Secretase Inhibitor XVI can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy due to potential drug-drug interactions . Furthermore, the physiological environment, such as the state of the disease and individual patient characteristics, can also impact the compound’s action, efficacy, and stability .

Direcciones Futuras

Gamma-Secretase inhibitors have been tested to treat non–small-cell lung cancer (NSCLC) in preclinical and clinical trials . Although they elicit a response in some tumors as single agents and sensitize NSCLC to cytotoxic and targeted therapies, they have not yet been approved for NSCLC therapy . The need for additional therapies, focusing on gamma-Secretase inhibitors, is discussed . It is proposed that Notch pathway mutations may not always be the intended target for gamma-Secretase inhibitors and that other targets may serve as better biomarkers .

Análisis Bioquímico

Biochemical Properties

Gamma-Secretase Inhibitor XVI plays a crucial role in biochemical reactions by inhibiting the activity of the gamma-secretase enzyme complex. This enzyme complex is responsible for the proteolytic cleavage of several important substrates, including amyloid precursor protein and Notch receptors. By inhibiting gamma-secretase, Gamma-Secretase Inhibitor XVI prevents the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage by Gamma-Secretase Inhibitor XVI affects cell differentiation and proliferation, making it a potential therapeutic agent for certain cancers .

Cellular Effects

Gamma-Secretase Inhibitor XVI exerts significant effects on various types of cells and cellular processes. In neuronal cells, the inhibition of gamma-secretase by Gamma-Secretase Inhibitor XVI reduces the production of amyloid-beta peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease. In cancer cells, the inhibition of Notch signaling by Gamma-Secretase Inhibitor XVI can lead to reduced cell proliferation and increased apoptosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of Gamma-Secretase Inhibitor XVI involves its binding to the gamma-secretase enzyme complex, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrates such as amyloid precursor protein and Notch receptors. By blocking the formation of amyloid-beta peptides, Gamma-Secretase Inhibitor XVI reduces the neurotoxic effects associated with Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage disrupts Notch signaling, leading to altered cell differentiation and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gamma-Secretase Inhibitor XVI have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Gamma-Secretase Inhibitor XVI can lead to sustained inhibition of gamma-secretase activity, resulting in reduced amyloid-beta production and altered Notch signaling. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of Gamma-Secretase Inhibitor XVI vary with different dosages in animal models. At lower doses, this compound can effectively inhibit gamma-secretase activity without causing significant toxicity. At higher doses, Gamma-Secretase Inhibitor XVI may exhibit toxic or adverse effects, including gastrointestinal disturbances and immunosuppression. Understanding the dosage effects of this compound is essential for determining its therapeutic window and optimizing its use in clinical settings .

Metabolic Pathways

Gamma-Secretase Inhibitor XVI is involved in several metabolic pathways, including those related to the metabolism of amyloid precursor protein and Notch receptors. This compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting gamma-secretase, Gamma-Secretase Inhibitor XVI alters the processing of amyloid precursor protein and Notch receptors, leading to changes in the levels of their respective metabolites .

Transport and Distribution

The transport and distribution of Gamma-Secretase Inhibitor XVI within cells and tissues are critical for its activity and function. This compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of Gamma-Secretase Inhibitor XVI can influence its effectiveness in inhibiting gamma-secretase activity and modulating cellular processes .

Subcellular Localization

Gamma-Secretase Inhibitor XVI exhibits specific subcellular localization, which is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Gamma-Secretase Inhibitor XVI can affect its ability to inhibit gamma-secretase and modulate cellular processes, further highlighting its potential therapeutic applications .

Propiedades

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPDRNSTUYCSQC-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440198
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208255-51-0
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.